molecular formula C17H13N3O3S B1669002 ROCK2-IN-8

ROCK2-IN-8

カタログ番号: B1669002
分子量: 339.4 g/mol
InChIキー: QKKGSTFAKMXWFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID-5056270 is an inhibitor of ROCK2 enzymatic activity.

生物活性

ROCK2-IN-8 is a selective inhibitor of Rho-associated kinase 2 (ROCK2), a key regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

ROCK2 is a serine/threonine kinase that is activated by Rho GTPases and plays a significant role in regulating the actin cytoskeleton and cellular motility. This compound specifically inhibits ROCK2 activity, leading to various biological effects:

  • Inhibition of Cell Proliferation : this compound has been shown to induce cell cycle arrest in cancer cells by downregulating essential cell cycle proteins such as Cyclin A and CDK1. This suggests a potential application in cancer therapy by preventing tumor growth .
  • Regulation of Apoptosis : The compound modulates apoptotic pathways, particularly in diabetic conditions where ROCK2 contributes to podocyte apoptosis. By inhibiting ROCK2, this compound may enhance cell survival under stress conditions .

Effects on Cellular Pathways

Research indicates that this compound impacts several key signaling pathways:

  • Metabolic Rewiring : In podocytes, inhibition of ROCK2 leads to enhanced fatty acid oxidation (FAO) and improved energy homeostasis. This effect is mediated through the suppression of peroxisome proliferator-activated receptors (PPARα), which are critical for lipid metabolism .
  • Thermogenic Activation : Studies have demonstrated that ROCK2 inhibition enhances thermogenic programs in adipose tissues, promoting energy expenditure and improving insulin sensitivity in mouse models. This suggests potential applications for metabolic disorders such as obesity and type 2 diabetes .

Case Study 1: Diabetic Podocytopathy

In a study involving diabetic rodent models, treatment with this compound resulted in decreased albuminuria and reduced glomerular fibrosis. The findings indicated that ROCK2 plays a pivotal role in the pathogenesis of diabetic kidney disease and that its inhibition could serve as a therapeutic strategy .

Case Study 2: Cancer Cell Lines

In vitro experiments using non-small cell lung cancer (NSCLC) cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation and increased apoptosis. The results suggest that targeting ROCK2 may provide a novel approach for treating aggressive cancers resistant to conventional therapies .

Data Table: Summary of Biological Effects

Biological ActivityEffect of this compoundReferences
Cell ProliferationInhibition leading to cell cycle arrest
ApoptosisIncreased survival under stress
Fatty Acid OxidationEnhanced metabolic activity
Thermogenic ActivationIncreased energy expenditure
Cancer Therapy PotentialReduced tumor growth in NSCLC

Research Findings

Recent studies have elucidated the complex roles of ROCK2 in various biological contexts. For instance:

  • Cardiovascular Health : Elevated ROCK activity is associated with cardiovascular diseases, suggesting that ROCK inhibitors like this compound could be beneficial in managing conditions such as hypertension and heart failure .
  • Fibrosis : Inhibition of ROCK2 has been linked to reduced fibrosis in cardiac tissues, highlighting its potential as a therapeutic target for fibrotic diseases .

科学的研究の応用

Immunology and Autoimmunity

ROCK2 plays a crucial role in immune modulation and has been implicated in autoimmune diseases. Research indicates that pharmacological inhibition of ROCK2 can reduce the severity of autoimmune conditions such as collagen-induced arthritis and systemic lupus erythematosus. Inhibition of ROCK2 has been shown to decrease the number and function of T follicular helper cells, which are pivotal in the production of autoantibodies .

Case Study: Collagen-Induced Arthritis

  • Objective : To assess the impact of ROCK2 inhibition on autoimmune responses.
  • Method : Experimental models were treated with ROCK2 inhibitors.
  • Findings : Significant reduction in clinical scores and histopathological changes associated with arthritis was observed, indicating ROCK2’s potential as a therapeutic target for autoimmune diseases.

Metabolic Disorders

Recent studies have highlighted the role of ROCK2 in metabolic pathways, particularly in diabetic nephropathy. ROCK2 is activated in diabetic models and contributes to podocyte dysfunction, which is critical in the progression of chronic kidney disease (CKD). Targeting ROCK2 has been shown to alleviate albuminuria and glomerular sclerosis in diabetic models, suggesting its potential as a therapeutic target for managing diabetic complications .

Case Study: Diabetic Podocytopathy

  • Objective : Investigate ROCK2's role in diabetic kidney disease.
  • Method : Use of genetically modified mice lacking ROCK2 in podocytes.
  • Findings : Deletion of ROCK2 improved podocyte energy homeostasis and reduced glomerular damage, indicating that ROCK2 inhibition could be beneficial in diabetic nephropathy.

Neurodegenerative Diseases

ROCK2 is increasingly recognized for its role in neurodegenerative diseases, particularly Alzheimer's disease. Its inhibition has been linked to enhanced autophagic processes that facilitate the clearance of toxic tau aggregates from neurons. This mechanism suggests that ROCK2 inhibitors could offer therapeutic benefits for conditions characterized by protein misfolding and aggregation .

Case Study: Alzheimer's Disease

  • Objective : Explore the effects of ROCK2 inhibition on tau pathology.
  • Method : Pharmacological inhibition in cellular models of tau aggregation.
  • Findings : Enhanced autophagy and reduced levels of toxic tau species were observed, supporting the hypothesis that ROCK2 inhibition may slow the progression of Alzheimer's disease.

Cancer Therapy

The role of ROCK2 in cancer biology is multifaceted, influencing processes such as cell migration, invasion, and metastasis. Inhibitors like ROCK2-IN-8 are being investigated for their potential to suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Case Study: Cancer Cell Migration

  • Objective : Assess the impact of ROCK2 inhibition on cancer cell behavior.
  • Method : In vitro assays measuring cell migration and invasion.
  • Findings : Treatment with ROCK2 inhibitors significantly reduced migratory capabilities of cancer cells, suggesting a potential application in preventing metastasis.

Cardiovascular Applications

ROCK2 is also implicated in cardiovascular diseases, particularly pulmonary hypertension. Selective inhibition of ROCK2 has been shown to improve vascular remodeling and reduce smooth muscle cell proliferation .

Case Study: Pulmonary Hypertension

  • Objective : Evaluate the effects of ROCK2 inhibitors on pulmonary arterial smooth muscle cells.
  • Method : In vitro studies using smooth muscle cell cultures treated with ROCK2 inhibitors.
  • Findings : Inhibition led to decreased proliferation and enhanced apoptosis in smooth muscle cells, indicating a therapeutic avenue for treating pulmonary hypertension.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ROCK2-IN-8 in cellular models, and what experimental approaches are recommended to validate its selectivity over ROCK1?

  • Methodological Answer : To confirm this compound's mechanism, employ kinase profiling assays (e.g., competitive binding assays or radioactive ATPase activity measurements) across a panel of related kinases. Use CRISPR-engineered ROCK2-knockout cell lines as negative controls to assess off-target effects. Quantitative Western blotting for downstream targets (e.g., phosphorylated MYPT1) can validate pathway specificity. Include statistical validation of dose-response curves to ensure reproducibility .

Q. How should researchers design dose-response experiments for this compound to ensure accurate IC50 determination?

  • Methodological Answer : Use a 10-point logarithmic concentration range (e.g., 0.1 nM–10 µM) with triplicate measurements. Normalize data to positive (e.g., Y-27632) and negative (DMSO) controls. Apply nonlinear regression models (e.g., Hill equation) for curve fitting, and report 95% confidence intervals. Validate assay robustness using Z’-factor calculations to minimize false positives .

Q. What in vitro and in vivo models are most suitable for studying this compound’s therapeutic potential in fibrosis or cardiovascular diseases?

  • Methodological Answer : For in vitro studies, use TGF-β-stimulated fibroblasts to assess collagen deposition via Sirius Red staining. In vivo, leverage bleomycin-induced pulmonary fibrosis murine models, monitoring hydroxyproline content in lung tissues. Include sham-treated controls and blinded histological scoring to reduce bias. Ensure pharmacokinetic studies measure plasma half-life and tissue distribution .

Advanced Research Questions

Q. How can researchers optimize this compound’s cellular permeability and bioavailability in preclinical studies?

  • Methodological Answer : Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. Modify compound solubility via salt formation or prodrug strategies. Use LC-MS/MS to quantify intracellular concentrations in target tissues. Validate bioavailability improvements through AUC (area under the curve) comparisons in rodent pharmacokinetic studies .

Q. What strategies are effective in resolving discrepancies between in vitro kinase inhibition data and cellular efficacy results for this compound?

  • Methodological Answer : Investigate assay conditions (e.g., ATP concentration differences between in vitro and cellular environments). Perform thermal shift assays to confirm target engagement in cells. Use RNA-seq or phosphoproteomics to identify compensatory pathways activated post-treatment. Cross-validate findings with isoform-specific siRNA knockdowns .

Q. How should contradictory data on this compound’s off-target effects be analyzed and addressed?

  • Methodological Answer : Employ chemoproteomic approaches (e.g., affinity-based pulldown with biotinylated this compound) to identify unintended targets. Compare results across multiple cell lines and primary cells. Use machine learning tools (e.g., SEA, Similarity Ensemble Approach) to predict off-target interactions. Validate findings with orthogonal assays (e.g., SPR or ITC binding kinetics) .

Q. What statistical frameworks are recommended for integrating multi-omics data in this compound mechanism-of-action studies?

  • Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic and proteomic datasets. Use pathway enrichment tools (e.g., GSEA, DAVID) to identify overrepresented biological processes. For longitudinal data, mixed-effects models can account for inter-subject variability. Report false discovery rates (FDR) to adjust for multiple hypothesis testing .

Q. Data Reporting and Reproducibility

Q. What minimal experimental details must be included in publications to ensure reproducibility of this compound studies?

  • Methodological Answer : Provide batch-specific compound purity (HPLC/MS), solvent preparation protocols, and storage conditions. Disclose cell line authentication (STR profiling) and mycoplasma testing results. Include raw data for key figures (e.g., dose-response curves) in supplementary materials. Adhere to ARRIVE guidelines for in vivo studies .

Q. How can researchers standardize assays for this compound across laboratories to reduce inter-study variability?

  • Methodological Answer : Establish a shared protocol repository with step-by-step video demonstrations. Use reference compounds (e.g., Y-27632) as internal controls in every experiment. Implement inter-laboratory ring trials to calibrate assay parameters. Publish negative results to identify common pitfalls .

Q. Tables for Reference

Table 1. Key Assay Parameters for this compound Studies

Parameter Recommended Specification Purpose
Kinase assay ATP conc.10 µM (near physiological levels)Mimic cellular conditions
Cell treatment duration24–48 hoursBalance acute vs. chronic effects
In vivo dosing routeOral gavage or osmotic minipumpEnsure consistent bioavailability

Table 2. Statistical Validation Checklist

Step Tool/Metric Acceptance Criteria
Dose-response curvesFour-parameter logistic modelR² ≥ 0.95
Replicate consistencyCoefficient of variation (CV)CV ≤ 20%
Significance thresholdBenjamini-Hochberg correctionFDR-adjusted p < 0.05

特性

分子式

C17H13N3O3S

分子量

339.4 g/mol

IUPAC名

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H13N3O3S/c21-16(15-9-22-13-3-1-2-4-14(13)23-15)20-17-19-12(10-24-17)11-5-7-18-8-6-11/h1-8,10,15H,9H2,(H,19,20,21)

InChIキー

QKKGSTFAKMXWFE-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

正規SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CID-5056270;  CID 5056270;  CID5056270; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ROCK2-IN-8
Reactant of Route 2
Reactant of Route 2
ROCK2-IN-8
Reactant of Route 3
Reactant of Route 3
ROCK2-IN-8
Reactant of Route 4
Reactant of Route 4
ROCK2-IN-8
Reactant of Route 5
Reactant of Route 5
ROCK2-IN-8
Reactant of Route 6
Reactant of Route 6
ROCK2-IN-8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。